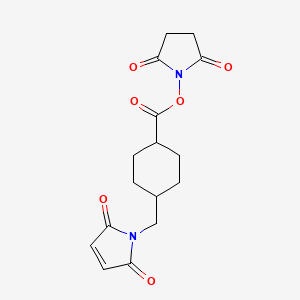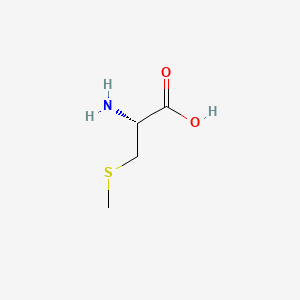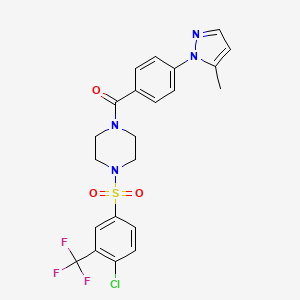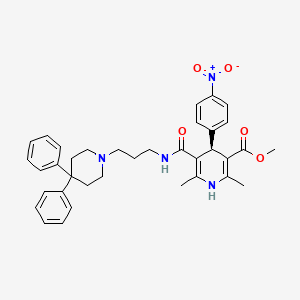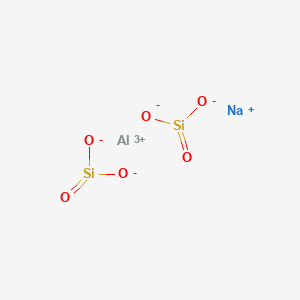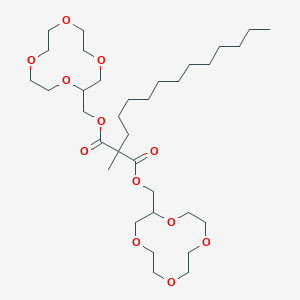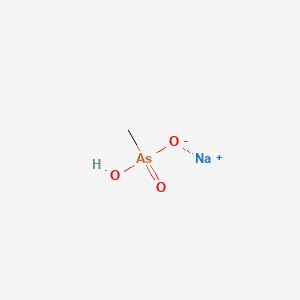
スパルテイン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
スパルテインは、ルピナス属の植物(例えば、ルピナス・ムタビリスやシチス・スコパリアスなど)に主に存在する天然アルカロイドです。これは、ビスキノリジジン環系を持つ四環式化合物です。 スパルテインは、ナトリウムチャネルブロッカーとしての役割や抗不整脈剤としての可能性を含む、様々な薬理学的特性について研究されてきました .
科学的研究の応用
スパルテインは、科学研究において幅広い用途を持っています。
作用機序
スパルテインは、主にナトリウムチャネルブロッカーとしての作用によって効果を発揮します。スパルテインは、ナトリウムチャネルに結合することで、ナトリウムイオンの流入を阻害し、細胞膜を安定させ、興奮性を低下させることができます。 このメカニズムは、特に抗不整脈剤としての可能性において関連しています . さらに、スパルテインは、特にM2とM4サブタイプであるムスカリン性アセチルコリン受容体を活性化し、抗痙攣作用に貢献する可能性があります .
生化学分析
Biochemical Properties
Sparteine interacts with various enzymes and proteins. The first intermediate in the biosynthesis of Sparteine is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase (LDC) . It also interacts with Cytochrome P450 2D6, an important enzyme based on the number of its drug substrates .
Cellular Effects
In the central nervous system, Sparteine reduces locomotor activity, has light analgesic effects, and does not induce changes in behavior or electroencephalographic (EEG) activity . It is thought to chelate the bivalent metals calcium and magnesium .
Molecular Mechanism
Sparteine exerts its effects at the molecular level primarily as a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .
Temporal Effects in Laboratory Settings
The anticonvulsant effect of Sparteine includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) .
Dosage Effects in Animal Models
Toxicological studies in experimental models with Sparteine have reported that the maximal non-lethal doses (LD0) of Sparteine in mice range from 25 to 30.7 mg/kg intraperitoneally .
Metabolic Pathways
Sparteine is involved in metabolic pathways catalyzed by the enzyme lysine decarboxylase (LDC) . It is also metabolized by Cytochrome P450 2D6 .
Transport and Distribution
It is known that Sparteine is a sodium channel blocker, suggesting it may interact with sodium channels in cells .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be found in areas of the cell where these channels are present .
準備方法
合成経路と反応条件
スパルテインは、いくつかの方法で合成することができます。一般的なアプローチの1つは、リジンの脱炭酸生成物であるカダベリンの環化によりキノリジジン骨格を形成することです。 このプロセスには、中間体のシッフ塩基の形成とそれに続くアルドール型反応など、複数のステップが含まれます .
工業生産方法
スパルテインの工業生産には、多くの場合、ルピナス種の葉や茎などの天然源からの抽出が伴います。 抽出プロセスには、通常、メタノールなどの溶媒の使用と、結晶化やクロマトグラフィーなどの精製ステップが含まれます .
化学反応の分析
反応の種類
スパルテインは、次のような様々な化学反応を起こします。
酸化: スパルテインは、酸化されてスパルテインN-オキシドを形成することができます。
還元: スパルテインは、還元されてジヒドロスパルテインを形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
酸化: this compoundN-オキシド。
還元: ジヒドロスパルテイン。
類似化合物との比較
類似化合物
ルパニン: スパルテインに似ていますが、最初の環のC1にカルボニル基を持つ、ルピナス種に存在する別のキノリジジンアルカロイド.
ヒドロキシルパニン: 様々なエステルの前駆体として働く、ヒドロキシル基を持つルパニンの誘導体.
独自性
スパルテインの独特の四環式構造と、不斉合成におけるキラル配位子として作用する能力は、他の類似化合物とは異なります。 ナトリウムチャネルブロッカーとキラル補助剤の両方の役割を果たすことから、薬理学的および合成的用途の両方において特に価値があります .
特性
CAS番号 |
90-39-1 |
|---|---|
分子式 |
C15H26N2 |
分子量 |
234.38 g/mol |
IUPAC名 |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15?/m0/s1 |
InChIキー |
SLRCCWJSBJZJBV-LOKSQKBWSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
異性体SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3CCCC4 |
正規SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
外観 |
Solid powder |
沸点 |
325 °C |
melting_point |
30.5 °C |
Key on ui other cas no. |
90-39-1 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
3040 mg/L (at 22 °C) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


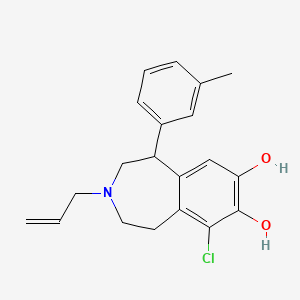
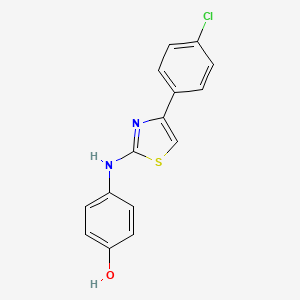
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
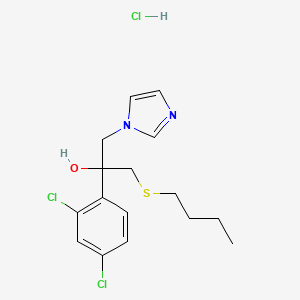

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)
